N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)propionamide
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Overview
Description
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)propionamide is a synthetic organic compound that belongs to the class of amides. This compound features a chlorophenyl group, a phthalimide moiety, and a propionamide group, making it a molecule of interest in various fields of research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)propionamide typically involves the following steps:
Formation of the Phthalimide Intermediate: The phthalimide moiety can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under heating conditions.
Alkylation: The phthalimide intermediate is then alkylated using a suitable alkyl halide, such as 4-chlorobutyl bromide, in the presence of a base like potassium carbonate.
Amidation: The resulting alkylated phthalimide is then reacted with 4-chlorophenylpropionyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)propionamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Material Science: Use in the synthesis of polymers or as a building block for advanced materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)propionamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)acetamide: Similar structure with an acetamide group instead of a propionamide group.
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide: Similar structure with a benzamide group instead of a propionamide group.
Uniqueness
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)propionamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C21H21ClN2O3 |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]propanamide |
InChI |
InChI=1S/C21H21ClN2O3/c1-2-19(25)23(16-11-9-15(22)10-12-16)13-5-6-14-24-20(26)17-7-3-4-8-18(17)21(24)27/h3-4,7-12H,2,5-6,13-14H2,1H3 |
InChI Key |
ZUVLBOBAZCDYPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCCCN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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